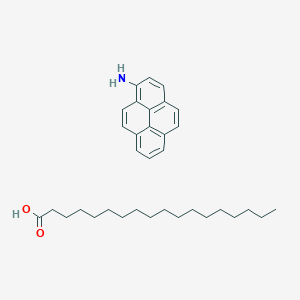
Octadecanoic acid;pyren-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid;pyren-1-amine typically involves the reaction of octadecanoic acid with pyren-1-amine. This can be achieved through a condensation reaction where the carboxyl group of octadecanoic acid reacts with the amine group of pyren-1-amine, forming an amide bond. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Octadecanoic acid;pyren-1-amine can undergo various chemical reactions, including:
Oxidation: The aromatic ring of pyren-1-amine can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Corresponding amine and alcohol.
Substitution: Various substituted pyrene derivatives.
Scientific Research Applications
Chemistry: Octadecanoic acid;pyren-1-amine is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand, facilitating the formation of complex structures with unique properties .
Biology: In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the pyrene moiety, allowing for the visualization of biological processes .
Industry: Used in the production of advanced materials with applications in catalysis, sensing, and environmental remediation .
Mechanism of Action
The mechanism of action of octadecanoic acid;pyren-1-amine involves its interaction with various molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function, while the octadecanoic acid component can interact with lipid membranes, altering their properties . These interactions can influence cellular processes and pathways, making this compound useful in various research applications .
Comparison with Similar Compounds
Octadecanoic acid;phenylamine: Similar structure but with a phenyl group instead of pyrene.
Octadecanoic acid;aniline: Another similar compound with aniline as the amine component.
Uniqueness: Octadecanoic acid;pyren-1-amine is unique due to the presence of the pyrene moiety, which imparts distinct optical and electronic properties not found in other similar compounds. This makes it particularly valuable in applications requiring fluorescence or electronic interactions .
Properties
CAS No. |
646060-81-3 |
|---|---|
Molecular Formula |
C34H47NO2 |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
octadecanoic acid;pyren-1-amine |
InChI |
InChI=1S/C18H36O2.C16H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h2-17H2,1H3,(H,19,20);1-9H,17H2 |
InChI Key |
HXRYQENXTJACRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


propanedinitrile](/img/structure/B12609867.png)
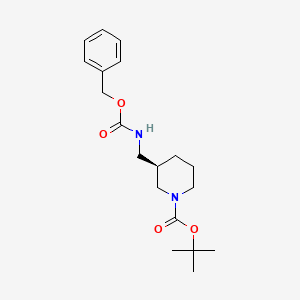

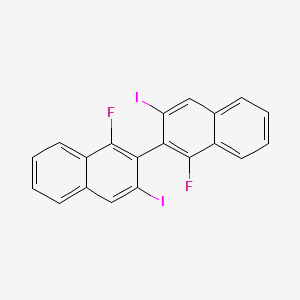
![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
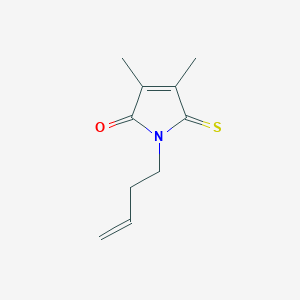
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-](/img/structure/B12609937.png)
![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)
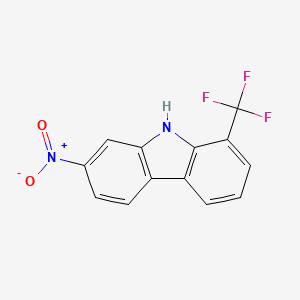
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
